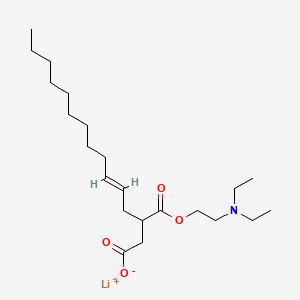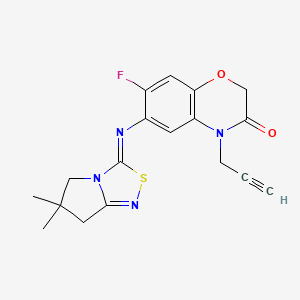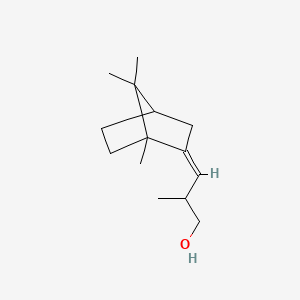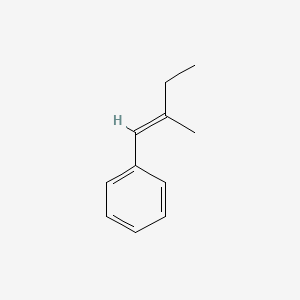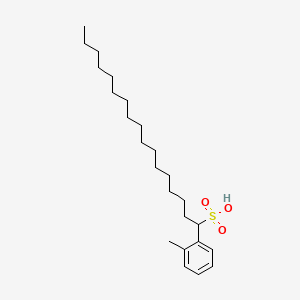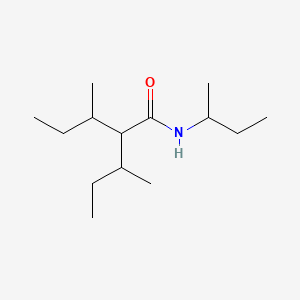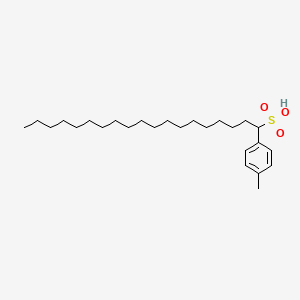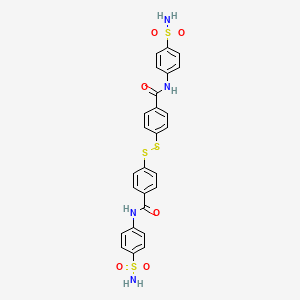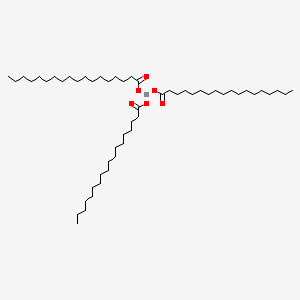
Chromium tristearate, pure
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium tristearate, also known as chromium(III) tristearate, is a coordination compound where chromium is bonded to three stearate ions. Stearate is the anion derived from stearic acid, a long-chain fatty acid. This compound is typically used in various industrial applications due to its unique properties, such as its ability to act as a lubricant and stabilizer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium tristearate can be synthesized through the reaction of chromium(III) chloride with sodium stearate in an aqueous medium. The reaction typically proceeds as follows: [ \text{CrCl}3 + 3 \text{C}{17}\text{H}{35}\text{COONa} \rightarrow \text{Cr(C}{17}\text{H}_{35}\text{COO})_3 + 3 \text{NaCl} ]
Industrial Production Methods: In industrial settings, chromium tristearate is produced by reacting chromium salts with stearic acid under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified through filtration and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Chromium tristearate primarily undergoes substitution reactions due to the presence of the stearate ligands. It can also participate in redox reactions where the chromium center changes its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the replacement of stearate ligands with other ligands such as chloride or sulfate ions.
Redox Reactions: Chromium tristearate can be reduced or oxidized using common reagents like hydrogen peroxide or sodium borohydride.
Major Products Formed:
Substitution Reactions: Chromium chloride or chromium sulfate complexes.
Redox Reactions: Chromium(II) or chromium(VI) compounds, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Chromium tristearate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a lubricant and stabilizer in the production of plastics and other materials.
Mecanismo De Acción
The mechanism by which chromium tristearate exerts its effects is primarily through its ability to form stable complexes with other molecules. The chromium center can coordinate with various ligands, influencing the reactivity and stability of the compound. This coordination ability makes it useful in catalysis and stabilization processes.
Comparación Con Compuestos Similares
Chromium(III) acetate: Similar in structure but uses acetate ligands instead of stearate.
Chromium(III) chloride: A simpler compound with chloride ligands.
Chromium(III) sulfate: Contains sulfate ligands and is often used in tanning and dyeing processes.
Uniqueness: Chromium tristearate is unique due to its long-chain fatty acid ligands, which impart hydrophobic properties and make it particularly useful as a lubricant and stabilizer. Its ability to form stable complexes with a variety of ligands also sets it apart from other chromium compounds.
Propiedades
Número CAS |
3843-17-2 |
|---|---|
Fórmula molecular |
C54H105CrO6 |
Peso molecular |
902.4 g/mol |
Nombre IUPAC |
chromium(3+);octadecanoate |
InChI |
InChI=1S/3C18H36O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
Clave InChI |
IVKVYYVDZLZGGY-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



